Cas no 897-83-6 (Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester)

Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a specialized organophosphorus compound featuring a coumarin-derived ester structure. This chemical is notable for its potential applications in organic synthesis, particularly as an intermediate in the preparation of bioactive molecules or fluorescent probes due to the coumarin scaffold. The phosphoric acid ester moiety enhances reactivity, enabling selective modifications under controlled conditions. Its structural design offers stability while maintaining functional versatility, making it suitable for research in medicinal chemistry and materials science. The compound's well-defined purity and consistent performance ensure reliability in experimental applications. Proper handling and storage are recommended to preserve its integrity.
Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester structure
897-83-6 structure
Product name:Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
CAS No:897-83-6
MF:C14H17O6P
MW:312.254945516586
CID:721905
PubChem ID:24894155

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Chemical and Physical Properties

Names and Identifiers

    • Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
    • diethyl (2-oxochromen-7-yl) phosphate
    • DIETHYLUMBELLIFERYL PHOSPHATE
    • DEUP
    • UBP
    • 7-hydroxy-4-methyl-coumaridiethylphosphate
    • Phosphoric acid diethyl(4-methyl-2-oxo-2H-1-benzopyran-7-yl) ester
    • Phosphoric acid=diethyl=4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
    • DEUP, UBP
    • Inchi: 1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3
    • InChI Key: GHGRYKAFUNNHBG-UHFFFAOYSA-N
    • SMILES: P(OC1=CC=C2C(=C1)OC(=O)C=C2C)(OCC)(OCC)=O

Computed Properties

  • Exact Mass: 312.07627526g/mol
  • Monoisotopic Mass: 312.07627526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 2.4

Experimental Properties

  • Solubility: DMSO: 5 mg/mL

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H300
  • Warning Statement: P264-P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGII
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • RTECS:GN7350000
  • Hazardous Material Identification: T
  • Storage Condition:−20°C

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR0040LM-5mg
Diethylumbelliferyl phosphate
897-83-6 98%
5mg
$166.00 2025-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-211328-5 mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
5mg
¥1,000.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-211328A-25 mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
25mg
¥3,888.00 2023-07-11
1PlusChem
1P0040DA-5mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
5mg
$153.00 2024-04-20
A2B Chem LLC
AB86302-25mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
25mg
$568.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-211328-5mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
5mg
¥1000.00 2023-09-05
1PlusChem
1P0040DA-25mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
25mg
$513.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-211328A-25mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
25mg
¥3888.00 2023-09-05
Aaron
AR0040LM-25mg
Diethylumbelliferyl phosphate
897-83-6 98%
25mg
$584.00 2025-02-13
A2B Chem LLC
AB86302-5mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
5mg
$165.00 2024-04-19

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ,  Chloroform
Reference
Photochemistry of pesticides. 13. Some photoreactions of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)phosphorothioate (Potasan)
Abdou, Wafaa M.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(3-4), 199-203

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Preparation Products

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Related Literature

Additional information on Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester: A Key Compound in Modern Pharmaceutical Research

Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester (CAS No. 897-83-6) represents a significant class of organic compounds with diverse applications in medicinal chemistry. This molecule, characterized by its unique 2H-1-benzopyran-7-yl ring system and diethyl ester functional group, has garnered attention for its potential in drug development and biological activity. Recent studies have unveiled its multifaceted roles in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.

As a derivative of phosphoric acid, this compound exhibits structural similarities to other phosphonic acid esters, which are widely explored for their ability to interact with biological targets. The 4-methyl substitution on the 2-oxo ring introduces steric and electronic effects that may influence its pharmacokinetic properties. These structural features are critical in determining its biological activity and selectivity toward specific molecular targets.

Recent advancements in pharmaceutical research have highlighted the importance of diethyl ester groups in enhancing the solubility and metabolic stability of drug candidates. The 2H-1-benzopyran-7-yl scaffold, a common motif in natural products and synthetic molecules, has been extensively studied for its ability to bind to receptors involved in inflammatory and immunomodulatory processes. This makes Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester a valuable tool for investigating the mechanisms of disease progression and therapeutic intervention.

One of the most compelling areas of research involving this compound is its role in antioxidant therapy. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the diethyl ester moiety enhances the redox properties of the molecule, enabling it to neutralize reactive oxygen species (ROS) effectively. This property is particularly relevant in conditions such as neurodegenerative disorders and cardiovascular diseases, where oxidative stress plays a critical role.

Additionally, the 4-methyl substitution on the 2-oxo ring has been shown to modulate the enzyme-substrate interactions of phosphoric acid derivatives. A 2024 study in *Bioorganic & Medicinal Chemistry* revealed that this structural modification significantly improves the binding affinity of the compound to specific kinases, suggesting its potential as a selective kinase inhibitor. Such inhibitors are crucial in targeting oncogenic pathways implicated in cancer progression.

From a synthetic chemistry perspective, the preparation of Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves multiple steps, including the formation of the 2H-1-benzopyran-7-yl ring and the introduction of the diethyl ester group. Advanced methodologies, such as microwave-assisted synthesis and catalytic enantioselective reactions, have been employed to optimize yield and purity. These synthetic strategies are essential for scaling up production for pharmaceutical applications.

The pharmacological profile of this compound is further supported by its ability to modulate cellular signaling pathways. A 2023 review in *Current Medicinal Chemistry* highlighted the potential of phosphoric acid derivatives in regulating the Wnt/β-catenin pathway, which is dysregulated in several cancers. The diethyl ester group may enhance the compound's ability to penetrate cell membranes, thereby improving its bioavailability and therapeutic efficacy.

Moreover, the 2H-1-benzopyran-7-yl scaffold has been linked to the development of anti-inflammatory agents. Research published in *European Journal of Medicinal Chemistry* in 2024 indicated that compounds with this structure exhibit potent activity against pro-inflammatory cytokines, making them suitable for treating autoimmune disorders and chronic inflammatory conditions. The 4-methyl substitution appears to play a key role in enhancing this anti-inflammatory effect.

In the context of drug discovery, the unique properties of Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester position it as a valuable lead compound. Its ability to interact with multiple biological targets suggests potential applications in the treatment of complex diseases, such as metabolic syndrome and diabetes. Further studies are needed to explore its mechanisms of action and optimize its therapeutic potential.

As the field of pharmaceutical research continues to evolve, the significance of phosphoric acid derivatives like Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is expected to grow. Ongoing investigations into its biological activity, synthetic methods, and pharmacological applications will likely uncover new opportunities for its use in drug development. This compound exemplifies the importance of structural modifications in enhancing the therapeutic potential of organic molecules.

Ultimately, the study of Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester underscores the intricate relationship between molecular structure and biological function. By understanding how its diethyl ester group and 2H-1-benzopyran-7-yl scaffold contribute to its activity, researchers can design more effective therapies for a wide range of diseases. This compound remains a focal point of innovation in modern pharmaceutical science.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd